molecular formula C10H8N2O4 B162441 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid CAS No. 131615-98-0

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid

Cat. No. B162441
M. Wt: 220.18 g/mol
InChI Key: UMQQAWNWJIXIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid, also known as DPA, is a synthetic compound that has been the subject of extensive scientific research in recent years. DPA is a pyrrolopyridine derivative that has shown promise in various biochemical and physiological applications.

Mechanism Of Action

The mechanism of action of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid can effectively inhibit the growth of cancer cells.

Biochemical And Physiological Effects

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has also been shown to have neuroprotective effects. Studies have demonstrated that 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid can protect against oxidative stress and prevent neuronal cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid in lab experiments is its high potency and selectivity. 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been shown to be highly effective at inhibiting DHODH, making it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is its potential toxicity. 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid. One area of interest is the development of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid analogs with improved potency and selectivity. Another area of research is the investigation of the potential of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid as a therapeutic agent for various diseases. Further studies are also needed to fully understand the mechanism of action of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid and its effects on various biological processes.
Conclusion:
In conclusion, 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is a synthetic compound that has shown promise in various scientific research applications. Its potent inhibition of DHODH makes it a useful tool for studying the role of this enzyme in various biological processes. Further research is needed to fully understand the potential of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid involves the reaction of 2,6-dioxo-3,4-dihydropyrrolo[3,4-c]pyrrole with acrylonitrile in the presence of a base. The resulting product is then hydrolyzed to yield 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid. This synthesis method has been optimized to produce high yields of pure 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid.

Scientific Research Applications

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is in the field of cancer research. Studies have shown that 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

properties

CAS RN

131615-98-0

Product Name

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoic acid

InChI

InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-3-2-4-11-7(6)9(12)14/h2-5H,1H3,(H,15,16)

InChI Key

UMQQAWNWJIXIHZ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2

synonyms

6H-Pyrrolo[3,4-b]pyridine-6-acetic acid, 5,7-dihydro--alpha--methyl-5,7-dioxo-

Origin of Product

United States

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